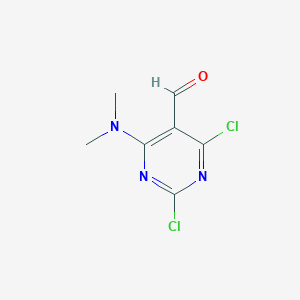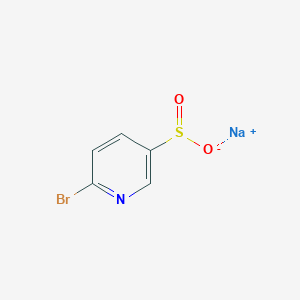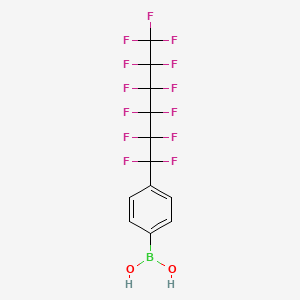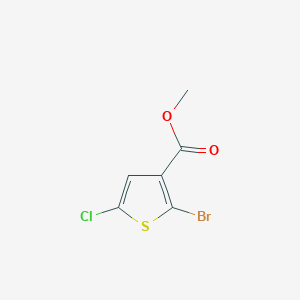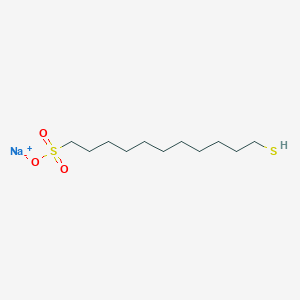
2-Bromo-5-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and synthetic organic chemistry. The presence of bromine and iodine atoms on the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodoquinoline typically involves halogenation reactions. One common method is the stepwise halogenation of quinoline, where bromine and iodine are introduced sequentially. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or copper.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-Bromo-5-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols are used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
科学的研究の応用
2-Bromo-5-iodoquinoline has significant applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-Bromo-5-iodoquinoline involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
2-Bromo-5-iodopyridine: Similar in structure but with a pyridine ring instead of quinoline.
2-Bromo-5-iodohydroquinone: Contains a hydroquinone ring with bromine and iodine substitutions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of bromine and iodine.
Uniqueness: 2-Bromo-5-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. Its applications in medicinal chemistry and material science further highlight its importance .
特性
分子式 |
C9H5BrIN |
|---|---|
分子量 |
333.95 g/mol |
IUPAC名 |
2-bromo-5-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H |
InChIキー |
VGRHKOAWAZKDEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)Br)C(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


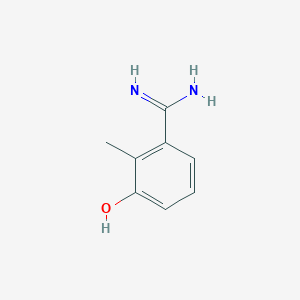
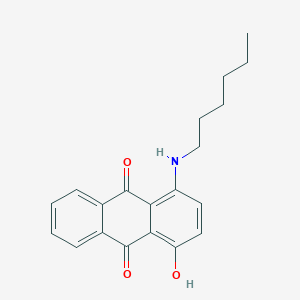
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
